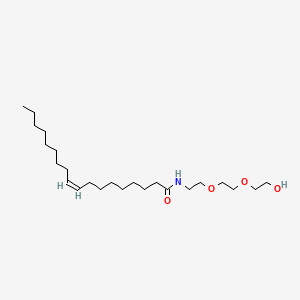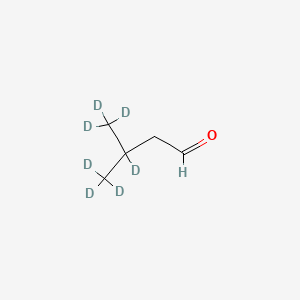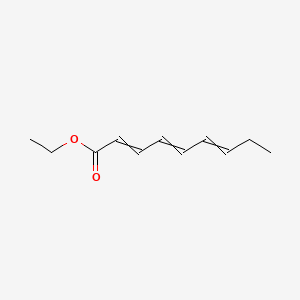
PEG-3 oleamide
説明
PEG-3 Oleamide is an oleic monoethanolamide ethoxylated . It is a synthetic polymer produced via polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . It is used as an emulsifier and surfactant in cosmetics . It promotes the formation of intimate mixtures between immiscible liquids by modifying the interfacial tension (water and oil) and reduces the surface tension of cosmetics, contributing to the even distribution of the product when it is used .
Molecular Structure Analysis
The molecular formula of this compound is C24H47NO4 . It has an average mass of 413.634 Da and a monoisotopic mass of 413.350494 Da .Physical and Chemical Properties Analysis
This compound is a clear liquid at 50°C with a yellow amber color . It has a water content of 0.5% max and a pH of 9.0 – 11.0 in a 5% water solution .科学的研究の応用
Antifogging and Antibiofouling Properties
A study by Lee et al. (2022) explores the development of surfaces with unique functionalities like antifogging and antibiofouling. The integration of polyethylene glycol (PEG) hydrogel with oleamide (OA) shows excellent antifogging performance and biofilm resistance, useful in biomedical devices, optical instruments, and energy conservation.
Solvent in Chemical Reactions
In the field of chemical and pharmaceutical industries, PEGs serve as non-toxic, biodegradable solvents. Bantreil et al. (2012) demonstrate PEG's suitability as a solvent for olefin metathesis under microwave irradiation, applicable in various synthesis processes.
Nanoparticle Surface Modification for Biomedical Applications
Boyer et al. (2010) present a technique for replacing oleate with a PEG-phosphate ligand on NaYF(4) nanoparticles, enhancing their water dispersibility and suitability for biological applications like imaging ovarian cancer cells.
MRI Contrast Agent
Yue-Jian et al. (2010) investigated PEG-coated iron oxide nanoparticles as potential MRI contrast agents. Their stability in various conditions and efficient magnetic resonance imaging contrast characteristics suggest potential applications in biotechnology and MRI.
PEGylation of Proteins and Peptides
Roberts et al. (2002) review PEG chemistry for covalent modification of biological macromolecules, like peptides and proteins. PEGylation extends their circulation time, alters biodistribution, and shields them from the immune system, enhancing their therapeutic potential.
Tissue Engineering Materials
Elbert and Hubbell (2001) synthesized PEG-diacrylamide to create bioactive scaffolds for tissue engineering. They demonstrate its potential in producing materials with varied stiffness, affecting cell spreading and interactions with biological tissues.
Drug Delivery
Hoang Thi et al. (2020) discuss the importance of PEG in drug delivery and bioconjugation, highlighting the need for alternatives due to PEG's immunogenicity issues in certain patients.
作用機序
PEG-3 Oleamide functions as an emulsifying agent, promoting the formation of intimate mixtures between immiscible liquids by modifying the interfacial tension . It also acts as a surfactant, reducing the surface tension of cosmetics and contributing to the even distribution of the product when it is used .
将来の方向性
特性
IUPAC Name |
(Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-18-20-28-22-23-29-21-19-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUZJOLAMBUMFE-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26027-37-2 | |
| Record name | PEG-6 oleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026027372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)


![5-[3-(4-Hydroxybenzoyl)indol-1-YL]pentan-2-one](/img/structure/B590949.png)






